

Spectroscopic and Analytical Profile of (S)-Boc-3-hydroxymethylpyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, **(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate**, commonly known as (S)-Boc-3-hydroxymethylpyrrolidine. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Accurate analytical characterization is crucial for its use in research and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics and provides detailed experimental protocols for data acquisition.

Chemical and Physical Properties

Identifier	Value
IUPAC Name	tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate[1]
Synonyms	(S)-1-Boc-3-hydroxymethylpyrrolidine, (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS Number	199174-24-8[1]
Molecular Formula	C ₁₀ H ₁₉ NO ₃ [1][2]
Molecular Weight	201.26 g/mol [1][2]
Appearance	Colorless oil[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-Boc-3-hydroxymethylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.87 – 3.78	m	1H	Pyrrolidine ring proton
3.73 – 3.63	m	2H	Pyrrolidine ring protons
3.40 – 3.26	m	2H	-CH ₂ OH
1.99 – 1.73	m	4H	Pyrrolidine ring protons
1.67 – 1.48	m	3H	Pyrrolidine ring proton and -OH
1.46	s	9H	Boc group (-C(CH ₃) ₃)
1.45 – 1.32	m	1H	Pyrrolidine ring proton

¹³C NMR (Carbon NMR) DataSolvent: CDCl₃, Frequency: 126 MHz

Chemical Shift (δ) ppm	Assignment
155.0	C=O (Boc group)
79.3	-C(CH ₃) ₃ (Boc group)
62.8	-CH ₂ OH
56.9	Pyrrolidine ring carbon
46.4	Pyrrolidine ring carbon
31.0	Pyrrolidine ring carbon
30.6	Pyrrolidine ring carbon
29.3	Pyrrolidine ring carbon
28.7	-C(CH ₃) ₃ (Boc group)
23.6	Pyrrolidine ring carbon

Infrared (IR) Spectroscopy

Technique: Film

Wavenumber (cm ⁻¹)	Intensity	Assignment
3428	Strong, Broad	O-H stretch (alcohol)
2971, 2872	Strong	C-H stretch (alkane)
1692	Strong	C=O stretch (carbamate)
1478, 1457	Medium	C-H bend (alkane)
1397, 1366	Medium	C-H bend (gem-dimethyl of Boc group)
1251	Strong	C-N stretch
1169	Strong	C-O stretch (carbamate)
1109, 1059	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

While specific experimental mass spectra for (S)-Boc-3-hydroxymethylpyrrolidine are not readily available in the public domain, the expected data from Electrospray Ionization (ESI) is presented below based on its structure and the known fragmentation patterns of Boc-protected compounds.

m/z	Ion	Description
202.1439	$[M+H]^+$	Protonated molecular ion
224.1259	$[M+Na]^+$	Sodium adduct
146.0919	$[M+H-C_4H_8]^+$	Loss of isobutylene (56 Da) from the Boc group
102.0862	$[M+H-Boc]^+$	Loss of the entire Boc group (100 Da)
57.0704	$[C_4H_9]^+$	tert-butyl cation

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra for structural elucidation and confirmation.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of (S)-Boc-3-hydroxymethylpyrrolidine and dissolve it in approximately 0.7 mL of Chloroform-d ($CDCl_3$) in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.

- Lock the field frequency using the deuterium signal from the solvent.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Spectrometer Frequency: 500 MHz.
 - Acquire a ^1H NMR spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).
- ^{13}C NMR Acquisition:
 - Spectrometer Frequency: 126 MHz.
 - Acquire a proton-decoupled ^{13}C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
- Data Processing:
 - Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectra using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Technique: Attenuated Total Reflectance (ATR) FT-IR is recommended as the sample is an oil.
- Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth moistened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of (S)-Boc-3-hydroxymethylpyrrolidine directly onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
 - A resolution of 4 cm^{-1} and an accumulation of 16-32 scans are typically sufficient.
- Data Analysis: The instrument software will generate the transmittance or absorbance spectrum. Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.

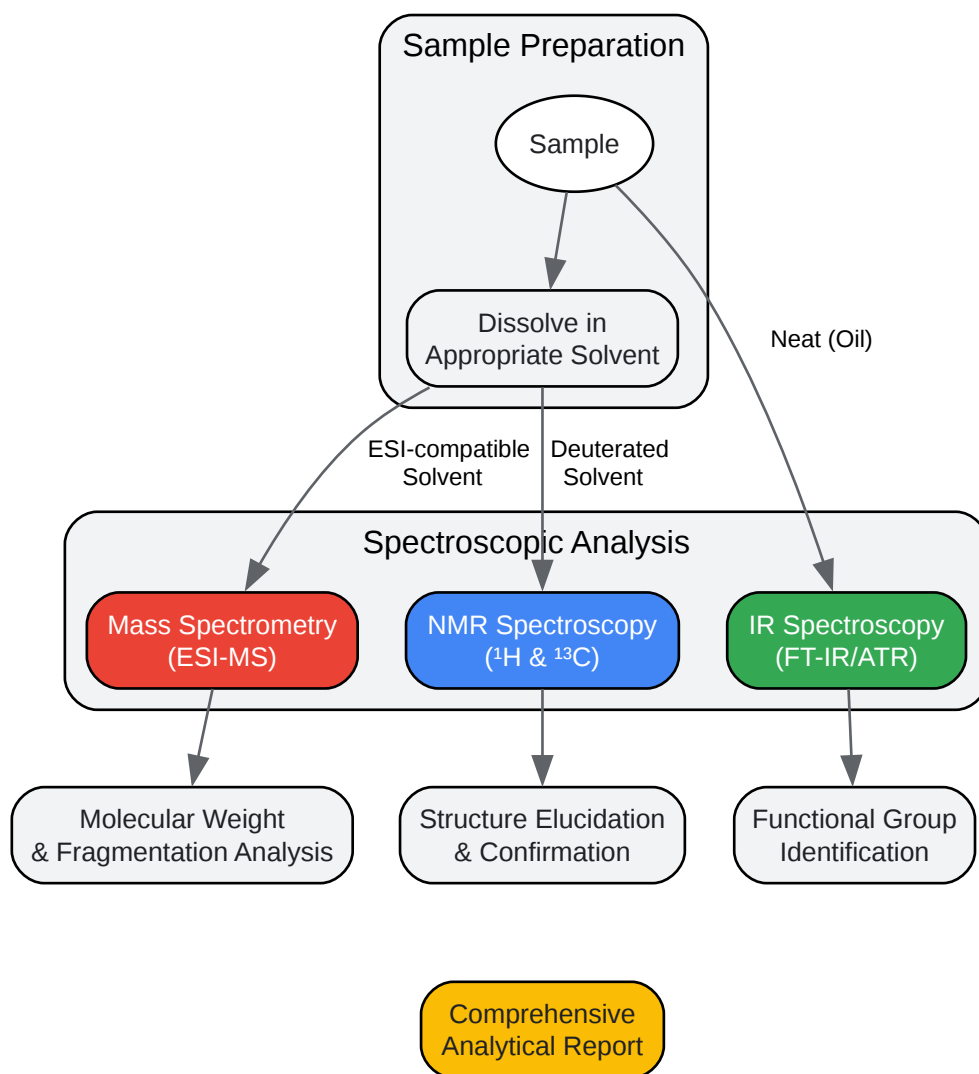
Methodology:

- Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended.
- Sample Preparation:
 - Prepare a stock solution of (S)-Boc-3-hydroxymethylpyrrolidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with a solvent mixture compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
- Instrument Setup and Data Acquisition:

- Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
- Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and minimize in-source fragmentation.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecular ion ($[\text{M}+\text{H}]^+$).
 - Identify other adducts (e.g., $[\text{M}+\text{Na}]^+$) and characteristic fragment ions.
 - Compare the observed exact mass with the calculated theoretical mass to confirm the elemental composition.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-Boc-3-hydroxymethylpyrrolidine.



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Caption: Workflow for the spectroscopic characterization of (S)-Boc-3-hydroxymethylpyrrolidine.

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References

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